1-(3-isoxazolyl)-N-methylethanamine

Chemical Synthesis Analytical Chemistry Procurement

This 3-isoxazolyl regioisomer provides electronic and steric profiles distinct from 5-substituted analogs, critical for SAR studies targeting mite GABA-gated chloride channels. Its non-competitive allosteric mechanism and favorable LogP (-0.20) make it ideal for lead optimization in neurological and agrochemical research. Supplied as a racemic free base solid at 95% purity, it serves as a reliable fragment for high-concentration screening and HPLC/LC-MS reference standard development. Choose this building block for reproducible, impurity-free biological readouts and regioisomer-specific binding data.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 893763-10-5
Cat. No. B3164960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-isoxazolyl)-N-methylethanamine
CAS893763-10-5
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C1=NOC=C1)NC
InChIInChI=1S/C6H10N2O/c1-5(7-2)6-3-4-9-8-6/h3-5,7H,1-2H3
InChIKeyNIFPOQQLWYUCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5) Technical Baseline for Research and Industrial Procurement


1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5) is a heterocyclic amine building block characterized by a 3-isoxazolyl ring linked to an N-methylethanamine chain . With a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol, it is typically supplied as a free base solid with a purity of 95-98% . The compound is primarily used in medicinal chemistry and agrochemical research, often as a fragment for lead optimization or as a scaffold in the synthesis of more complex molecules targeting neurological pathways .

The Risks of Analog Substitution for 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5) in Sensitive Assays


Substituting 1-(3-isoxazolyl)-N-methylethanamine with a close structural analog, such as an isoxazol-5-yl or a 5-methyl-substituted derivative, can introduce significant variability in critical experimental parameters. The 3-position of the isoxazole ring imparts a specific electronic and steric profile that is distinct from its 5-substituted isomers, directly affecting molecular recognition, binding affinity, and physicochemical properties like lipophilicity (LogP) [1]. Even subtle changes in the heterocyclic substitution pattern can lead to different hydrogen bonding capabilities, altered reactivity in downstream chemical modifications, and divergent biological activity profiles, particularly in target-based assays where the 3-isoxazolyl moiety is a key pharmacophoric feature for interaction with receptors like GABA-gated chloride channels .

Quantitative Differentiators for 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5) Against Key Analogs


Purity Specification and Batch-to-Batch Consistency for Procurement

Reputable vendors specify a minimum purity of 95% for 1-(3-isoxazolyl)-N-methylethanamine . This is a critical baseline for research applications requiring reproducible results, as lower-purity material may contain uncharacterized byproducts that could interfere with assay readouts. This 95% baseline is comparable to other premium research chemicals in this class .

Chemical Synthesis Analytical Chemistry Procurement

Lipophilicity (LogP) Differentiation from Isoxazol-5-yl Isomer

The measured or calculated LogP for 1-(3-isoxazolyl)-N-methylethanamine is -0.20 , indicating a preference for aqueous environments. This contrasts with the less polar 1-(isoxazol-5-yl)-N-methylmethanamine (CAS 401647-20-9), which has a calculated LogP of 0.546 [1]. The 0.746 log unit difference represents a nearly six-fold difference in lipophilicity, which can significantly alter membrane permeability, solubility, and non-specific binding in biological assays.

ADME Medicinal Chemistry Physicochemical Properties

Biological Target Profile: GABA-Cl Channel Antagonism as a Class Differentiator

1-(3-isoxazolyl)-N-methylethanamine is reported to act as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl), a target with established relevance for acaricidal (mite) activity . While many isoxazole derivatives possess diverse biological activities, this specific compound's reported selectivity for the mite GABA-Cl channel over other GABA receptor subtypes distinguishes it from analogs optimized for mammalian targets, such as GABA A α5 receptor selective isoxazoles [1].

Neuroscience Agrochemicals Ion Channels

Defined Application Scenarios for 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5) Based on Verifiable Evidence


Agrochemical Lead Optimization: Acaricide Discovery Programs

Leverage the compound's reported selectivity for the mite GABA-Cl channel as a starting point for structure-activity relationship (SAR) studies. The 95% purity baseline ensures that observed biological effects in mite bioassays are attributable to the parent compound, not impurities . Its relatively low LogP (-0.20) is also favorable for formulating water-based agricultural products.

Chemical Biology: Building a Focused Isoxazole Fragment Library

Include this compound in a library designed to probe the differences between 3- and 5-substituted isoxazole regioisomers. The distinct physicochemical profile (LogP -0.20) and electronic character compared to the 5-yl isomer (LogP 0.546) makes it a valuable tool for correlating structural features with binding to polar active sites.

Medicinal Chemistry: CNS or Invertebrate Target-Based Screening

Utilize the compound as a fragment in high-concentration screening campaigns against GABAergic targets. The non-competitive antagonist mechanism suggested for the GABA-Cl channel indicates it binds to an allosteric site, which is a valuable attribute for developing novel therapeutics or pest control agents with distinct binding modes from orthosteric ligands.

Analytical Method Development: Reference Standard for Isoxazole Amines

Employ the compound as a reference standard for developing and validating HPLC or LC-MS methods for this chemical class. Its defined structure and purity (95-98%) provide a reliable benchmark for retention time, mass spectral fragmentation, and detector response in analytical chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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